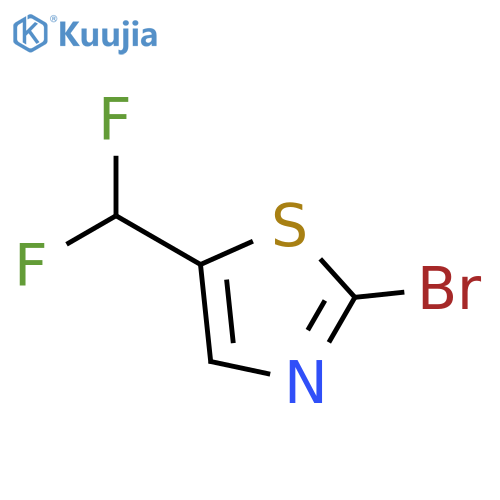Cas no 1785449-20-8 (Thiazole, 2-bromo-5-(difluoromethyl)-)

Thiazole, 2-bromo-5-(difluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- Thiazole, 2-bromo-5-(difluoromethyl)-
- 2-Bromo-5-(difluoromethyl)thiazole
-
- インチ: 1S/C4H2BrF2NS/c5-4-8-1-2(9-4)3(6)7/h1,3H
- InChIKey: FZIGAEFJUWTZFE-UHFFFAOYSA-N
- ほほえんだ: S1C(C(F)F)=CN=C1Br
じっけんとくせい
- 密度みつど: 1.840±0.06 g/cm3(Predicted)
- ふってん: 208.2±30.0 °C(Predicted)
- 酸性度係数(pKa): -0.76±0.10(Predicted)
Thiazole, 2-bromo-5-(difluoromethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6511045-1.0g |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
1785449-20-8 | 95% | 1g |
$0.0 | 2023-06-07 | |
| 1PlusChem | 1P01KHEI-50mg |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
1785449-20-8 | 95% | 50mg |
$270.00 | 2024-06-18 | |
| A2B Chem LLC | BA34490-5g |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
1785449-20-8 | 95% | 5g |
$3328.00 | 2024-04-20 | |
| Aaron | AR01KHMU-50mg |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
1785449-20-8 | 95% | 50mg |
$266.00 | 2023-12-15 | |
| Aaron | AR01KHMU-1g |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
1785449-20-8 | 95% | 1g |
$1062.00 | 2023-12-15 | |
| A2B Chem LLC | BA34490-50mg |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
1785449-20-8 | 95% | 50mg |
$220.00 | 2024-04-20 | |
| A2B Chem LLC | BA34490-100mg |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
1785449-20-8 | 95% | 100mg |
$310.00 | 2024-04-20 | |
| Aaron | AR01KHMU-100mg |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
1785449-20-8 | 95% | 100mg |
$866.00 | 2025-02-14 | |
| Aaron | AR01KHMU-5g |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
1785449-20-8 | 95% | 5g |
$4326.00 | 2023-12-15 | |
| Aaron | AR01KHMU-10g |
2-bromo-5-(difluoromethyl)-1,3-thiazole |
1785449-20-8 | 95% | 10g |
$8418.00 | 2023-12-15 |
Thiazole, 2-bromo-5-(difluoromethyl)- 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
Thiazole, 2-bromo-5-(difluoromethyl)-に関する追加情報
Thiazole, 2-bromo-5-(difluoromethyl)-(CAS No. 1785449-20-8)の専門的解説と応用前景
Thiazole, 2-bromo-5-(difluoromethyl)-(CAS No. 1785449-20-8)は、有機化学分野において注目を集める複素環式化合物の一つです。そのユニークな分子構造と反応性から、医薬品中間体や機能性材料の合成において重要な役割を果たしています。本記事では、この化合物の物理化学的特性、合成方法、および産業応用について詳細に解説します。
近年、フッ素含有化合物に対する関心が高まっており、Thiazole, 2-bromo-5-(difluoromethyl)-もその例外ではありません。フッ素原子の導入により、化合物の脂溶性や代謝安定性が向上することから、医薬品開発の分野で特に注目されています。また、AI創薬やハイスループットスクリーニングといった最新技術との組み合わせにより、その可能性はさらに拡大しています。
この化合物の合成においては、チアゾール環を基本骨格とし、臭素化反応とジフルオロメチル化反応を経て得られます。反応条件の最適化により、収率向上や副生成物低減が可能であり、工業的な生産プロセスとしても有望視されています。特に、グリーンケミストリーの観点から、環境負荷の少ない合成法の開発が現在進行中です。
応用分野としては、農薬化学や電子材料が挙げられます。Thiazole, 2-bromo-5-(difluoromethyl)-の誘導体は、特定の害虫に対して高い活性を示すことが報告されており、次世代農薬の候補として研究が進められています。また、有機EL材料や半導体材料としての応用も期待されており、材料科学分野からの需要も増加しています。
市場動向として、バイオ医薬品や精密化学の成長に伴い、この化合物の需要は今後さらに拡大すると予想されます。特に、パーソナライズドメディシンやターゲットドラッグデリバリーシステムの開発において、その重要性はますます高まっています。関連する特許出願数の増加も、この傾向を裏付けています。
安全性に関する情報としては、適切な実験室管理と個人防護具の使用が推奨されます。取り扱い時には、MSDS(化学物質安全性データシート)を参照し、適切な廃棄処理を行う必要があります。また、サステナブルケミストリーの観点から、環境への影響を最小限に抑える取り組みが業界全体で進められています。
今後の研究開発の方向性として、触媒的反応の利用やフロー化学プロセスへの適用が検討されています。これにより、より効率的で経済的な生産が可能になるでしょう。また、計算化学を活用した分子設計により、新たな機能性材料への展開も期待されています。
最後に、Thiazole, 2-bromo-5-(difluoromethyl)-に関する最新情報を得るためには、SciFinderやReaxysといった専門データベースを活用することが推奨されます。また、国際学会や学術論文を通じて、常に最新の知見を追跡することが重要です。この化合物が、今後どのようなイノベーションを生み出すか、業界関係者の注目が集まっています。
1785449-20-8 (Thiazole, 2-bromo-5-(difluoromethyl)-) 関連製品
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)




